![molecular formula C10H16O4 B6256386 rac-(1r,3r)-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, trans CAS No. 2166836-11-7](/img/no-structure.png)
rac-(1r,3r)-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, trans
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Description
Mechanism of Action
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1r,3r)-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, trans involves the protection of the carboxylic acid group followed by the formation of the cyclobutane ring through a [2+2] cycloaddition reaction. The tert-butoxycarbonyl (Boc) group is then removed to yield the final product.", "Starting Materials": [ "Cyclobutane-1-carboxylic acid", "tert-Butyl chloroformate", "Diisopropylethylamine (DIPEA)", "Tert-butanol", "Sodium bicarbonate", "Methanol", "Ethyl acetate", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group by reacting cyclobutane-1-carboxylic acid with tert-butyl chloroformate and DIPEA in anhydrous ethyl acetate to yield the tert-butyl ester intermediate.", "Step 2: Formation of the cyclobutane ring through a [2+2] cycloaddition reaction by treating the tert-butyl ester intermediate with sodium bicarbonate in methanol under reflux conditions to yield the cyclobutane intermediate.", "Step 3: Removal of the Boc protecting group by treating the cyclobutane intermediate with hydrochloric acid in methanol to yield the final product, rac-(1r,3r)-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, trans.", "Step 4: Purification of the final product by recrystallization from a mixture of tert-butanol and water, followed by drying under vacuum." ] } | |
CAS RN |
2166836-11-7 |
Product Name |
rac-(1r,3r)-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, trans |
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.2 |
Purity |
95 |
Origin of Product |
United States |
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